4-Bromobutan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds

Due to the presence of the reactive amine group (-NH2) and the bromine atom (-Br), 4-Bromobutan-1-amine can participate in various organic reactions to form new compounds. Here are some examples:

- Substitution reactions: The bromine atom can be readily substituted with other functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or thiol (-SH), using appropriate reagents. This allows for the creation of diverse organic molecules with desired properties [].

- Acylation reactions: The amine group can react with acylating agents (compounds containing a carbonyl group) to form amides, which are important functional groups in many pharmaceuticals and other biologically active molecules [].

- Alkylation reactions: The amine group can also participate in alkylation reactions, where an alkyl group (a hydrocarbon chain) is attached to the nitrogen atom, leading to the formation of various branched or cyclic amines [].

These reactions are often carried out in controlled laboratory settings using specialized techniques and equipment. The specific applications of the resulting compounds can vary depending on their properties and functionalities.

Chemical Labeling and Modification

4-Bromobutan-1-amine can be used as a labeling agent for biomolecules, such as proteins and nucleic acids. The reactive amine group can be attached to the biomolecule through various coupling reactions, while the bromine atom serves as a tag that can be easily detected using specific techniques like mass spectrometry or X-ray crystallography []. This labeling allows researchers to track the biomolecule within a cell or organism, study its interactions with other molecules, and understand its biological function.

Furthermore, the presence of the bromine atom can also facilitate the purification of the modified biomolecule using techniques like affinity chromatography, where the bromine group interacts with a specific ligand immobilized on a solid matrix [].

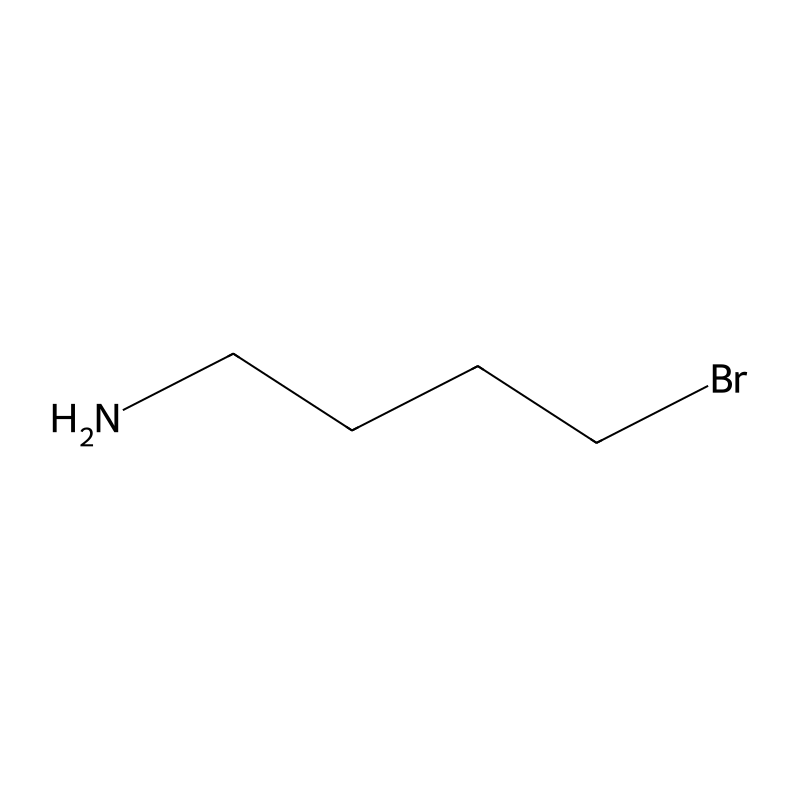

4-Bromobutan-1-amine is an organic compound with the molecular formula . It appears as a colorless to pale yellow liquid and is soluble in water and ethanol. The compound is characterized by the presence of a bromine atom attached to the butyl chain at the first position and an amine group, which contributes to its reactivity and potential applications in various chemical processes .

Currently, there is no significant research available on the specific mechanism of action of 4-bromobutan-1-amine in biological systems.

4-bromobutan-1-amine is considered a hazardous material due to the following properties []:

- Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation to eyes, skin, and respiratory tract.

- Flammability: Flammable liquid with a moderate flash point.

- Reactivity: Reacts with strong acids and oxidizing agents.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, making it useful in organic synthesis.

- Addition Reactions: It can react with electrophiles, such as dansyl chloride, to form fluorescent probes.

- Protonation: Under acidic conditions, the amine group can be protonated, affecting its reactivity .

The synthesis of 4-bromobutan-1-amine typically involves a two-step process:

- Formation of 4-Bromobutan-1-amine: This is achieved by reacting 1-bromobutane with ammonia.

- Hydrobromide Salt Formation: The resulting amine can then be treated with hydrobromic acid to yield 4-bromobutan-1-amine hydrobromide, enhancing its solubility and stability .

4-Bromobutan-1-amine has several noteworthy applications:

- Fluorescent Probes: Used in the synthesis of pH-sensitive fluorescent probes for biological monitoring.

- Organic Synthesis: Acts as a versatile reagent in the formation of complex organic molecules.

- Neurodegenerative Research: Investigated for its potential role in modulating cellular processes related to neurodegeneration .

Interaction studies involving 4-bromobutan-1-amine have focused on its biochemical effects. It has been noted for its ability to stabilize microtubules, which is crucial for maintaining cellular structure and function. Additionally, its interactions with various nucleophiles make it a valuable reagent in synthetic organic chemistry .

Several compounds share structural similarities with 4-bromobutan-1-amine. Here are some notable comparisons:

4-Bromobutan-1-amine stands out due to its unique combination of bromine and amine functionalities, enabling diverse applications in both synthetic chemistry and biological research .

Molecular Formula and Mass Specifications

4-Bromobutan-1-amine represents a halogenated aliphatic amine compound with well-defined molecular characteristics that have been documented across multiple chemical databases and research publications [1] [2]. The compound exhibits specific molecular parameters that distinguish it from other related bromoalkylamine derivatives.

The molecular formula of 4-Bromobutan-1-amine is C₄H₁₀BrN, indicating the presence of four carbon atoms, ten hydrogen atoms, one bromine atom, and one nitrogen atom within its molecular structure [1] [2]. This formula reflects the compound's classification as a primary alkylamine with a terminal bromine substituent on a four-carbon chain.

The molecular weight of 4-Bromobutan-1-amine has been precisely determined as 152.03 grams per mole through computational analysis [1] [2]. This value represents the standard atomic weight calculation based on the molecular composition and has been consistently reported across multiple chemical databases. The exact mass of the compound is 150.99966 daltons, while the monoisotopic mass is also 150.99966 daltons, reflecting the mass of the most abundant isotopic composition [1].

Table 1: Basic Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₀BrN | PubChem [1] |

| Molecular Weight | 152.03 g/mol | PubChem [1] |

| Exact Mass | 150.99966 Da | PubChem [1] |

| Monoisotopic Mass | 150.99966 Da | PubChem [1] |

| CAS Registry Number | 33977-38-7 | EPA DSSTox [1] |

| PubChem CID | 417465 | PubChem [1] |

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature system provides a systematic approach for naming organic compounds based on their structural features and functional group priorities [1] [2]. For 4-Bromobutan-1-amine, the IUPAC naming convention follows established rules for naming substituted alkylamines.

The IUPAC name for this compound is 4-bromobutan-1-amine, which accurately reflects the structural arrangement of functional groups within the molecule [1] [2]. This nomenclature indicates that the compound consists of a four-carbon butane chain with an amine group attached to the first carbon and a bromine atom attached to the fourth carbon. The systematic naming follows the principle of identifying the longest carbon chain, numbering the chain to give the amine group the lowest possible number, and indicating the position of the bromine substituent.

The naming convention prioritizes the amine functional group as the principal functional group, which determines the base name of the compound [1]. The bromine atom is treated as a substituent and is indicated by the prefix "bromo" with its position number. This systematic approach ensures unambiguous identification of the compound's structure and distinguishes it from other possible isomers or related compounds.

Structural Identifiers and Notations

Modern chemical informatics relies on various standardized notation systems to uniquely identify and represent chemical structures in databases and computational systems [1] [2]. These identifiers serve as universal keys for chemical information exchange and enable consistent data management across different platforms and applications.

Table 2: Structural Identifiers and Notations

| Identifier Type | Value | Source |

|---|---|---|

| IUPAC Name | 4-bromobutan-1-amine | Lexichem TK 2.7.0 [1] |

| InChI | InChI=1S/C4H10BrN/c5-3-1-2-4-6/h1-4,6H2 | InChI 1.07.2 [1] |

| InChIKey | MVZBYZAIKPPGSW-UHFFFAOYSA-N | InChI 1.07.2 [1] |

| SMILES (Canonical) | C(CCBr)CN | OEChem 2.3.0 [1] |

| DSSTox Substance ID | DTXSID10329113 | EPA DSSTox [1] |

| Nikkaji Number | J1.495.292F | Nikkaji [1] |

InChI and InChIKey Representation

The International Chemical Identifier (InChI) system provides a standardized method for representing chemical structures in a text-based format that can be processed by computational systems [1] [2]. For 4-Bromobutan-1-amine, the InChI representation is InChI=1S/C4H10BrN/c5-3-1-2-4-6/h1-4,6H2, which encodes the complete structural information of the molecule in a hierarchical format.

The InChI string begins with the standard prefix "InChI=1S/" followed by the molecular formula C4H10BrN [1]. The connectivity layer "c5-3-1-2-4-6" describes the bonding pattern between atoms, where numbers represent different atoms and hyphens indicate bonds. The hydrogen layer "/h1-4,6H2" specifies the hydrogen atom distribution, indicating that carbons 1 through 4 each have hydrogen atoms, and the nitrogen atom (6) has two hydrogen atoms.

The InChIKey for 4-Bromobutan-1-amine is MVZBYZAIKPPGSW-UHFFFAOYSA-N, which represents a fixed-length hashed version of the InChI string [1] [2]. This key consists of 27 characters divided into three blocks separated by hyphens. The first block contains 14 characters derived from the molecular skeleton, the second block contains 10 characters from the complete InChI, and the final character indicates the InChI version. The InChIKey provides a compact identifier that can be used for rapid database searches and structure matching.

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation represents chemical structures using a linear text string that describes the molecular graph [1] [2]. For 4-Bromobutan-1-amine, the canonical SMILES notation is C(CCBr)CN, which provides a compact representation of the molecular structure.

The SMILES string begins with the carbon atom "C" followed by parentheses containing the branching information [1]. The notation "(CCBr)" indicates a three-carbon chain with a bromine atom attached to the terminal carbon. The final "CN" represents the continuation of the carbon chain with an attached nitrogen atom. This linear representation captures the essential connectivity information while maintaining the ability to reconstruct the complete molecular structure.

The canonical SMILES format ensures that there is only one valid SMILES string for each unique molecular structure, eliminating ambiguity in structure representation [1] [2]. This standardization is crucial for database storage, structure searching, and computational analysis of chemical compounds.

CAS Registry Information

The Chemical Abstracts Service (CAS) Registry Number serves as a unique numerical identifier assigned to chemical substances for unambiguous identification in scientific literature and commercial applications [1] [3]. 4-Bromobutan-1-amine has been assigned the CAS Registry Number 33977-38-7, which permanently identifies this specific chemical entity.

The CAS Registry Number consists of three parts separated by hyphens: the first part contains up to seven digits, the second part contains two digits, and the final part is a single check digit [1] [3]. For 4-Bromobutan-1-amine, the number 33977-38-7 follows this format, where 33977 is the sequential registry number, 38 is the second segment, and 7 is the check digit that validates the entire number sequence.

This CAS number has been consistently referenced across multiple chemical databases and suppliers, confirming its established status in the chemical literature [4] [2] [3]. The CAS Registry Number facilitates precise identification of the compound in regulatory documents, research publications, and commercial transactions, eliminating confusion that might arise from the use of different common names or structural representations.

Stereochemical Considerations

Stereochemical analysis of 4-Bromobutan-1-amine reveals important structural features that influence its three-dimensional arrangement and potential for isomerism [1]. The compound's stereochemical properties have been systematically evaluated using computational methods to determine the presence or absence of chiral centers and stereogenic elements.

The molecule contains no defined atom stereocenters, as confirmed by computational analysis using PubChem algorithms [1]. This absence of chiral centers indicates that 4-Bromobutan-1-amine does not exhibit optical activity and exists as a single stereoisomer rather than as a pair of enantiomers. The carbon atoms in the molecule are either primary (bonded to three hydrogen atoms) or secondary (bonded to two hydrogen atoms and two other non-hydrogen atoms), but none possess the four different substituents required for chirality.

Table 3: Stereochemical Properties

| Stereochemical Property | Value | Computation Source |

|---|---|---|

| Defined Atom Stereocenter Count | 0 | PubChem [1] |

| Undefined Atom Stereocenter Count | 0 | PubChem [1] |

| Defined Bond Stereocenter Count | 0 | PubChem [1] |

| Undefined Bond Stereocenter Count | 0 | PubChem [1] |

| Isotope Atom Count | 0 | PubChem [1] |

| Compound Is Canonicalized | Yes | PubChem [1] |

The analysis also reveals that 4-Bromobutan-1-amine contains no defined or undefined bond stereocenters, indicating the absence of stereoisomerism arising from restricted rotation around double bonds or other structural features [1]. The molecule adopts a linear alkyl chain configuration with the amine and bromine substituents at opposite termini, resulting in a relatively flexible structure with three rotatable bonds.

The rotatable bond count of three corresponds to the single bonds within the butyl chain that can undergo free rotation at room temperature [1] [5]. This conformational flexibility allows the molecule to adopt various spatial arrangements, but none of these conformations represent distinct stereoisomers due to the absence of stereogenic centers.

The topological polar surface area of 26 Ų reflects the contribution of the amine nitrogen atom to the molecule's polar character [1]. This value influences the compound's physicochemical properties and potential intermolecular interactions, although it does not directly relate to stereochemical considerations.

4-Bromobutan-1-amine presents as a colorless to pale yellow liquid at room temperature . The compound exhibits a characteristic pungent odor typical of primary aliphatic amines . This organoleptic profile is consistent with the presence of the primary amino functional group, which contributes to the distinctive amine-like smell. The liquid state under standard conditions reflects the compound's molecular weight of 152.03 g/mol and intermolecular hydrogen bonding capabilities through the amino group [3] [4].

Thermodynamic Properties

Boiling and Melting Points

The boiling point of 4-Bromobutan-1-amine has been reported as 57°C at 13 Torr (reduced pressure) [4] [5]. Under standard atmospheric pressure (760 mmHg), the compound requires higher temperatures for vaporization due to intermolecular hydrogen bonding between amino groups. No reliable melting point data was identified in the literature, indicating that the compound may exist as a liquid or have a very low melting point under standard conditions [4].

For comparison, the hydrobromide salt form exhibits significantly different thermal properties, with a melting point of 151-154°C and a boiling point of 175.8°C at 760 mmHg [6] [7]. This dramatic increase in thermal stability reflects the ionic character of the salt form.

| Property | Free Base | Hydrobromide Salt |

|---|---|---|

| Boiling Point | 57°C at 13 Torr | 175.8°C at 760 mmHg |

| Melting Point | Not available | 151-154°C |

| Physical State | Liquid | Crystalline solid |

Vapor Pressure Characteristics

The compound exhibits a vapor pressure of 1.13 mmHg at 25°C [8], indicating moderate volatility at room temperature. This vapor pressure value suggests that the compound can readily evaporate, necessitating proper storage conditions to minimize loss through volatilization. The relatively high vapor pressure is consistent with the low boiling point under reduced pressure and supports the need for sealed storage containers.

Solubility Profile

4-Bromobutan-1-amine demonstrates limited water solubility with reported values of 1.1 mg/ml (approximately 0.007 M) [9]. This relatively low aqueous solubility is attributed to the hydrophobic butyl chain, which outweighs the hydrophilic contribution of the amino group. The compound shows enhanced solubility in organic solvents including ethanol and other polar organic media .

The logarithmic partition coefficient (LogP) value of 1.82050 [4] indicates moderate lipophilicity, suggesting preferential partitioning into organic phases over aqueous environments. This property is significant for understanding the compound's behavior in biological systems and extraction procedures.

In contrast, the hydrobromide salt exhibits significantly enhanced water solubility (1.68 mg/ml) due to its ionic nature, making it more suitable for aqueous applications.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

The 1H NMR spectrum of 4-Bromobutan-1-amine exhibits characteristic resonances that reflect its structural features:

- CH₂Br protons: 3.40-3.50 ppm (triplet) - deshielded by the electronegative bromine atom

- CH₂NH₂ protons: 2.70-2.80 ppm (triplet) - characteristic of primary amines

- Internal CH₂ groups: 1.70-2.00 ppm (multiplets) - typical aliphatic methylene signals

- NH₂ protons: 1.5-3.0 ppm (broad) - variable and exchangeable with D₂O

The 13C NMR spectrum shows four distinct carbon environments:

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C-1 (CH₂NH₂) | 41-43 | Deshielded by nitrogen |

| C-2 (CH₂CH₂NH₂) | 29-31 | Typical alkyl carbon |

| C-3 (CH₂CH₂Br) | 32-34 | Typical alkyl carbon |

| C-4 (CH₂Br) | 33-35 | Deshielded by bromine |

Infrared Absorption Patterns

The infrared spectrum of 4-Bromobutan-1-amine displays characteristic absorption bands typical of primary aliphatic amines:

N-H Stretching Vibrations:

- Asymmetric stretch: 3400-3450 cm⁻¹ (medium intensity)

- Symmetric stretch: 3300-3350 cm⁻¹ (medium intensity)

These two distinct N-H stretching bands are diagnostic for primary amines [11] [12] [13].

Other Characteristic Absorptions:

- C-H stretching (alkyl): 2850-3000 cm⁻¹ (strong)

- N-H bending (scissoring): 1580-1650 cm⁻¹ (medium)

- C-N stretching: 1040-1080 cm⁻¹ (medium-strong)

- C-Br stretching: 515-690 cm⁻¹ (medium)

- N-H wagging: 665-910 cm⁻¹ (strong, broad)

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Primary amine | 3300-3450 | Medium | N-H stretching (symmetric/asymmetric) |

| Alkyl chains | 2850-3000 | Strong | C-H stretching |

| Amine group | 1580-1650 | Medium | N-H bending |

| C-N bond | 1040-1080 | Medium-Strong | C-N stretching |

| C-Br bond | 515-690 | Medium | C-Br stretching |

Mass Spectrometric Fragmentation Patterns

The mass spectrum of 4-Bromobutan-1-amine exhibits fragmentation patterns characteristic of both the amine and bromine functionalities:

Molecular Ion: m/z 152 [M]⁺- (low-medium intensity)

Major Fragment Ions:

- m/z 135: [C₄H₈Br]⁺ (medium-high intensity) - loss of NH₂

- m/z 107: [C₂H₄Br]⁺ (medium intensity) - bromoethyl fragment

- m/z 79/81: [Br]⁺ (high intensity) - bromine isotope pattern

- m/z 58: [C₃H₆NH₂]⁺ (medium intensity) - propylamine fragment

- m/z 44: [C₂H₄NH₂]⁺ (medium intensity) - ethylamine fragment

- m/z 30: [CH₂NH₂]⁺ (high intensity) - primary amine fragment

The bromine isotope pattern (m/z 79 and 81) is particularly diagnostic, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes in an approximately 1:1 ratio.